An In-depth Technical Guide to (5-Chloro-2-ethoxyphenyl)methanol: Synthesis, Characterization, and Applications in Drug Discovery
An In-depth Technical Guide to (5-Chloro-2-ethoxyphenyl)methanol: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of (5-Chloro-2-ethoxyphenyl)methanol, CAS number 23426-33-7, a key chemical intermediate with significant potential in the fields of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering in-depth insights into its synthesis, purification, analytical characterization, and prospective applications.
Introduction: The Strategic Importance of Substituted Benzyl Alcohols
Substituted benzyl alcohols are a pivotal class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of complex molecules. Their utility stems from the reactive benzylic hydroxyl group, which can be readily transformed into various functional groups, and the tunable electronic and steric properties of the aromatic ring imparted by different substituents. In the context of drug discovery, the strategic incorporation of substituted benzyl alcohol moieties can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its binding affinity to biological targets, metabolic stability, and solubility. The subject of this guide, (5-Chloro-2-ethoxyphenyl)methanol, is a prime example of such a strategically functionalized intermediate.
Physicochemical Properties of (5-Chloro-2-ethoxyphenyl)methanol
Understanding the fundamental physicochemical properties of a compound is crucial for its effective handling, reaction optimization, and formulation. The key properties of (5-Chloro-2-ethoxyphenyl)methanol are summarized in the table below.
| Property | Value | Source |
| CAS Number | 23426-33-7 | N/A |
| Molecular Formula | C₉H₁₁ClO₂ | N/A |
| Molecular Weight | 186.63 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in methanol, ethanol, and other common organic solvents. | Inferred from structure and related compounds |
Synthesis of (5-Chloro-2-ethoxyphenyl)methanol
The most direct and efficient synthetic route to (5-Chloro-2-ethoxyphenyl)methanol is through the reduction of a corresponding carbonyl compound, either 5-chloro-2-ethoxybenzaldehyde or 5-chloro-2-ethoxybenzoic acid. The reduction of the aldehyde is generally preferred due to the milder reaction conditions required.
Retrosynthetic Analysis
A logical retrosynthetic approach for (5-Chloro-2-ethoxyphenyl)methanol points to 5-chloro-2-ethoxybenzaldehyde as the immediate precursor. This aldehyde can be synthesized from the commercially available 5-chlorosalicylaldehyde through a Williamson ether synthesis.
Caption: Retrosynthetic pathway for (5-Chloro-2-ethoxyphenyl)methanol.
Recommended Synthesis Protocol: Reduction of 5-Chloro-2-ethoxybenzaldehyde
This protocol details the reduction of 5-chloro-2-ethoxybenzaldehyde using sodium borohydride (NaBH₄), a mild and selective reducing agent suitable for converting aldehydes to primary alcohols.
Materials:
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5-Chloro-2-ethoxybenzaldehyde
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Sodium borohydride (NaBH₄)
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Methanol (reagent grade)[2]
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Deionized water
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Hydrochloric acid (1 M)
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Ethyl acetate
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Magnetic stirrer
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Separatory funnel
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Rotary evaporator
Step-by-Step Procedure:
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Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-chloro-2-ethoxybenzaldehyde (1.0 equivalent) in methanol (approximately 10 mL per gram of aldehyde).
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Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C. The use of an ice bath is crucial to control the exothermic nature of the reduction reaction and to minimize potential side reactions.
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Addition of Reducing Agent: Slowly add sodium borohydride (1.1 equivalents) to the cooled solution in small portions over 15-20 minutes. The portion-wise addition helps to maintain the temperature and prevent a runaway reaction.
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Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is no longer detectable.
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Quenching: Carefully quench the reaction by the slow addition of deionized water to decompose any unreacted sodium borohydride.
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Acidification: Acidify the mixture to a pH of approximately 5-6 with 1 M hydrochloric acid. This step is necessary to neutralize the borate salts formed during the reaction.
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Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
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Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
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Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove any remaining water.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude (5-Chloro-2-ethoxyphenyl)methanol.
Causality Behind Experimental Choices:
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Methanol as Solvent: Methanol is an excellent solvent for both the aldehyde and sodium borohydride, and it also serves as a proton source during the workup.
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Sodium Borohydride: NaBH₄ is chosen for its selectivity in reducing aldehydes in the presence of other functional groups that might be sensitive to more potent reducing agents like lithium aluminum hydride (LiAlH₄).[3]
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Excess Reducing Agent: A slight excess of NaBH₄ is used to ensure the complete conversion of the starting material.
Caption: Experimental workflow for the synthesis of (5-Chloro-2-ethoxyphenyl)methanol.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized (5-Chloro-2-ethoxyphenyl)methanol. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.3 | d | 1H | Ar-H |
| ~6.8-6.9 | dd | 1H | Ar-H |
| ~6.7-6.8 | d | 1H | Ar-H |
| ~4.6 | s | 2H | -CH₂OH |
| ~4.1 | q | 2H | -OCH₂CH₃ |
| ~2.5 | t (broad) | 1H | -OH |
| ~1.4 | t | 3H | -OCH₂CH₃ |
Predicted ¹³C NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~154 | Ar-C-O |
| ~130 | Ar-C-Cl |
| ~129 | Ar-CH |
| ~128 | Ar-C-CH₂OH |
| ~113 | Ar-CH |
| ~112 | Ar-CH |
| ~64 | -OCH₂CH₃ |
| ~61 | -CH₂OH |
| ~15 | -OCH₂CH₃ |
Rationale for Predictions: The predicted shifts are based on known substituent effects on the benzene ring and comparison with spectral data of compounds like 2-chlorobenzyl alcohol and 5-chloro-2-methoxybenzoic acid. The ethoxy group is expected to be a strong electron-donating group, shifting the ortho and para protons and carbons upfield. The chloro group is an electron-withdrawing group, causing a downfield shift.
High-Performance Liquid Chromatography (HPLC)
HPLC is a critical technique for assessing the purity of the synthesized compound. A reverse-phase HPLC method is typically employed.
Typical HPLC Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 50-95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
A successful synthesis should yield a chromatogram with a single major peak corresponding to (5-Chloro-2-ethoxyphenyl)methanol, with purity typically exceeding 98%.
Role in Drug Discovery and Development
Substituted benzyl alcohols like (5-Chloro-2-ethoxyphenyl)methanol are valuable intermediates in the synthesis of more complex drug candidates. The presence of the chloro, ethoxy, and hydroxymethyl groups provides multiple points for further chemical modification.
A Versatile Chemical Scaffold
The functional groups on (5-Chloro-2-ethoxyphenyl)methanol allow for a variety of subsequent chemical transformations, making it a versatile scaffold for building diverse molecular libraries.
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Hydroxyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into an ether, ester, or amine through various synthetic methodologies.
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Aromatic Ring: The benzene ring can undergo further electrophilic aromatic substitution reactions, although the existing substituents will direct the position of new functional groups.
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Ethoxy Group: The ether linkage is generally stable but can be cleaved under harsh conditions if necessary.
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Chloro Group: The chlorine atom can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form carbon-carbon or carbon-nitrogen bonds.
Caption: Potential synthetic transformations of (5-Chloro-2-ethoxyphenyl)methanol.
Potential Therapeutic Applications
While specific therapeutic applications of (5-Chloro-2-ethoxyphenyl)methanol itself are not documented, its structural motifs are present in various biologically active compounds. For instance, substituted phenyl ethers and benzyl alcohols are common features in molecules targeting a range of receptors and enzymes. The incorporation of a chlorine atom can enhance membrane permeability and metabolic stability, while the ethoxy group can modulate solubility and receptor binding. These properties make it a promising starting material for the synthesis of novel therapeutic agents in areas such as oncology, infectious diseases, and neurology.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling (5-Chloro-2-ethoxyphenyl)methanol. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before use.
General Safety Recommendations:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
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Storage: Store in a cool, dry place away from incompatible materials.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
(5-Chloro-2-ethoxyphenyl)methanol is a valuable and versatile chemical intermediate with significant potential for application in drug discovery and development. Its straightforward synthesis from readily available starting materials, coupled with the presence of multiple modifiable functional groups, makes it an attractive building block for the creation of diverse chemical libraries. The insights provided in this guide are intended to facilitate its effective use in the laboratory and to stimulate further research into its applications in the synthesis of novel therapeutic agents.
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